![molecular formula C14H13ClN4O B2640566 1-(3-氯苯基)-5-丙基吡唑并[3,4-d]嘧啶-4-酮 CAS No. 895015-18-6](/img/structure/B2640566.png)

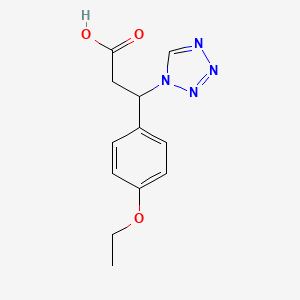

1-(3-氯苯基)-5-丙基吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

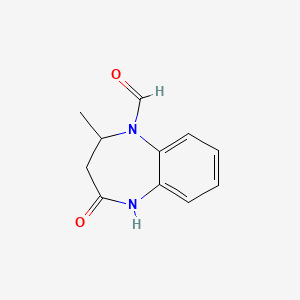

“1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound belongs to a class of organic compounds known as 4-benzylpiperidines . It is a part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .科学研究应用

EGFR-TK Inhibitors

Pyrazolo[3,4-d]pyrimidine derivatives have been studied as EGFR-TK inhibitors . They have potential anti-proliferative activity and can inhibit P-glycoprotein . Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel .

Anti-proliferative Activity

The synthesized compounds were evaluated against NCI 60 cancer cell lines . The most active derivatives showed significant inhibitory activities .

P-glycoprotein Inhibition

Compounds synthesized from pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to inhibit the P-glycoprotein . This inhibition can be beneficial in cancer treatment as it can prevent drug resistance .

Cell Cycle Arrest

One of the compounds was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population in MDA-MB-468 cell line . It also increased the percentage of apoptotic cells in a time-dependent manner .

Therapeutic Potential

Pyridopyrimidine derivatives, which include pyrazolo[3,4-d]pyrimidine, have shown a therapeutic interest and have already been approved for use as therapeutics . They have been studied in the development of new therapies .

Anticancer Activity

A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines have shown antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

Drug Development

The pyridopyrimidine moiety, which includes pyrazolo[3,4-d]pyrimidine, is present in relevant drugs . For example, Palbociclib, a breast cancer drug developed by Pfizer, contains this moiety .

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK plays a crucial role in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

Similar compounds have shown significant inhibitory activities against egfr-tk . This inhibition could potentially lead to a decrease in the aberrant catalytic activity of PTKs, which are often caused by mutation or over-expression and are associated with numerous pathological diseases, including cancer .

Biochemical Pathways

Similar compounds have been reported to inhibit the phosphorylation of akt and downstream biomarkers . This suggests that 1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one might affect the Akt signaling pathway, which plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

Similar compounds have been reported to induce cell cycle arrest at the s phase with a subsequent increase in pre-g cell population . They also increased the percentage of apoptotic cells in a time-dependent manner .

属性

IUPAC Name |

1-(3-chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O/c1-2-6-18-9-16-13-12(14(18)20)8-17-19(13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQGAPSMILCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide](/img/structure/B2640485.png)

![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2640486.png)

![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)